molecular formula C23H26FN3O3 B2403585 3-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897612-64-5

3-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No. B2403585
CAS RN: 897612-64-5
M. Wt: 411.477
InChI Key: VOSCAKCIHBKTLZ-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H26FN3O3 and its molecular weight is 411.477. The purity is usually 95%.
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Scientific Research Applications

Affinity for Sigma 2 Binding Site

Compounds with a 4-fluorophenyl substituent, including those similar to the requested compound, exhibit significant affinity for sigma 2 binding sites. Such compounds, especially with subnanomolar affinity, are of interest in neuroscience and pharmacology due to their interaction with sigma receptors, which are implicated in various neurological and psychiatric disorders (Perregaard et al., 1995).

Carbonic Anhydrase Inhibitory Effects

Compounds with structures similar to the requested compound have shown inhibitory effects on human carbonic anhydrase I and II isoenzymes. This is significant in drug development for conditions like glaucoma, where inhibition of carbonic anhydrase can decrease intraocular pressure (Gul et al., 2019).

Role as 5-HT2C Receptor Agonist

Compounds structurally related to the queried chemical have been observed to act as 5-HT2C receptor agonists. This is relevant in the development of treatments for disorders involving the serotonin system, such as depression or obesity (Kimura et al., 2004).

Antimicrobial Activity

Some derivatives of the compound have demonstrated antimicrobial activity. This opens pathways for their potential use in combating bacterial and fungal infections (Nagamani et al., 2018).

Evaluation as Radioligands

Related compounds have been evaluated as radioligands for imaging purposes, particularly for studying the high-affinity choline uptake system. This is important in the context of neurodegenerative diseases like Alzheimer's (Gilissen et al., 2003).

properties

IUPAC Name

3-[(4-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3/c1-16-14-20(28)21(23(29)27(16)15-19-4-3-13-30-19)22(17-5-7-18(24)8-6-17)26-11-9-25(2)10-12-26/h3-8,13-14,22,28H,9-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSCAKCIHBKTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=C(C=C3)F)N4CCN(CC4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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